N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine
Description
N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine is a chemical compound with the molecular formula C16H22NO. It is known for its unique structure, which includes a naphthalene ring, making it a subject of interest in various scientific fields .
Properties
IUPAC Name |
N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-19(4-2)12-13-20-14-15-21-18-11-7-9-16-8-5-6-10-17(16)18/h5-11H,3-4,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVTYHTWPKOIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine typically involves the reaction of 2-naphthol with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of dihydronaphthalene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted ethanamine derivatives
Scientific Research Applications
N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine involves its interaction with intracellular histamine receptors. It acts as an antagonist, blocking the binding of histamine to its receptors, which can influence various cellular processes. This mechanism is particularly relevant in its potential therapeutic applications, such as in the treatment of certain cancers .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(naphthalen-1-yloxy)propanamide: Similar structure but with a propanamide group instead of an ethanamine group.
N-ethyl-2-(1-piperidinyl)ethanamine: Contains a piperidine ring instead of a naphthalene ring.
Uniqueness
N,N-diethyl-2-(2-naphthalen-1-yloxyethoxy)ethanamine is unique due to its specific naphthalene-based structure, which imparts distinct chemical and biological properties. Its ability to act as an intracellular histamine antagonist sets it apart from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
